N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
Description
N-[2-(6-Chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (CAS 929490-21-1, PubChem CID 24280187) is a synthetic small molecule featuring a benzofuran core fused with a substituted coumarin (chromen-4-yl) system and a cyclopropanecarboxamide group. This compound, designated as CGP201724 in research contexts, serves as an inactive structural analog of the bioactive compound CGP201721, which modulates mitochondrial carnitine palmitoyltransferase 1A (CPT1A) activity .
Properties
IUPAC Name |
N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4/c1-11-8-18-14(9-16(11)23)15(10-19(25)27-18)21-20(24-22(26)12-6-7-12)13-4-2-3-5-17(13)28-21/h2-5,8-10,12H,6-7H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHGSZXSVPYJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the class of acylcyclopropanecarboxamides and coumarins. Its unique structure, which includes a cyclopropane ring linked to an aromatic benzofuran and a chromenone moiety, suggests potential diverse biological activities. This article reviews the compound's biological activities, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 435.9 g/mol. The compound features a complex arrangement conducive to various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H16ClNO4 |
| Molecular Weight | 435.9 g/mol |
| CAS Number | 921159-52-6 |
| Structure | Structure |
Anticancer Activity
Recent studies have indicated that derivatives of coumarin, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown efficacy in inhibiting the proliferation of breast cancer cells (MCF-7, MDA-MB-231) and lung cancer cells (A549) through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Induction of Apoptosis
In vitro assays demonstrated that the compound can induce apoptosis in cancer cells. The mechanism involves:
- Chromatin Condensation : Observed through TUNEL staining.
- Caspase Activation : Increased activity of caspase-3 and caspase-9 was noted, indicating mitochondrial pathway activation.
- Bax/Bcl-2 Ratio Alteration : An increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2 was observed, promoting cell death.
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
The biological activity of this compound is hypothesized to involve:
1. Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, impacting their growth and survival.
2. Receptor Modulation : It could interact with cellular receptors that regulate pathways associated with proliferation and apoptosis.
3. Gene Expression Alteration : By affecting transcription factors related to inflammation and cell cycle regulation, the compound may alter gene expression profiles in cancer cells.
Pharmacokinetics and Bioavailability
Preliminary studies suggest that compounds similar to this compound exhibit favorable pharmacokinetic properties:
- High Oral Bioavailability : Similar compounds have shown over 90% oral bioavailability in animal models.
- Metabolic Stability : The compound's stability in liver microsomes indicates potential for prolonged therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (CAS 929413-67-2)
This analog replaces the 6-chloro-7-methyl substituents on the coumarin ring with a single 6-ethyl group. Key differences include:
- Molecular Weight : 373.41 g/mol (vs. 362.47 g/mol for the target compound) due to the ethyl group’s larger size .
Table 1: Structural and Physicochemical Comparison
N,N-Diethyl-2-(4-Methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
This compound (synthesized via procedure B in ) shares the cyclopropanecarboxamide backbone but lacks the coumarin-benzofuran system. Instead, it incorporates a 4-methoxyphenoxy group and a phenyl ring.
- Synthesis : Purified via silica gel chromatography (dr 23:1 diastereomeric ratio), highlighting shared synthetic challenges in cyclopropane derivatives .
Cyclopropanecarboxamide Derivatives in Agrochemicals
Mechanistic and Structural Insights
- Role of Substituents : The chloro and methyl groups on the coumarin ring in CGP201724 may disrupt hydrogen bonding or steric interactions required for CPT1A inhibition, explaining its inactivity compared to CGP201721 .
- Crystallographic Tools : Programs like SHELXL and WinGX () are critical for resolving 3D structures of such compounds, enabling precise analysis of bond angles and torsional strains in the cyclopropane ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
